1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a heterocyclic organic compound that belongs to the class of pyrrolopyridazines. It features a unique structure that integrates both pyrrole and pyridazine rings, making it of interest in various fields of chemical research. The compound is recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, often involving the manipulation of existing heterocyclic compounds. While specific natural sources may not be documented, its synthetic pathways are well-established in laboratory settings.
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is classified as:
The synthesis of 1-benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically involves multi-step processes that may include:
One common synthetic route involves starting from readily available pyrrole derivatives, which are then reacted with appropriate aldehydes and hydrazines to form the desired pyrrolopyridazine structure. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the yield and purity of the final product.
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one participates in various chemical reactions:
The reactivity of this compound can be attributed to the presence of both nitrogen-containing rings, which can engage in nucleophilic attacks or serve as sites for electrophilic substitution. Reaction conditions such as pH, temperature, and solvent can significantly influence these processes.
The mechanism of action for 1-benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is primarily explored in pharmacological contexts. Its biological activity may involve:
Research studies have indicated potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting its utility in drug development.
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one has several applications:
The compound's unique structure allows it to serve as a scaffold for further modifications aimed at enhancing its biological activity and specificity.
The construction of the tetracyclic framework in 1-benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one relies on sequential cyclization methodologies. A predominant approach involves condensation-ring formation starting from functionalized pyrrole precursors. As demonstrated in pyrrolo[3,4-d]pyridazinone syntheses, N-alkylated pyrroles undergo cyclocondensation with hydrazine derivatives, where the enolizable β-ketoester moiety facilitates pyridazinone ring closure [2]. This strategy affords the bicyclic core in yields exceeding 65% after crystallization-driven purification.
Alternative routes employ cross-coupling reactions for fragment assembly. Chemoselective Suzuki–Miyaura coupling at the C-2 position of iodinated pyrrolopyridine intermediates precedes pyridazine ring formation. Precise halogen positioning (e.g., 4-chloro substituents) enables subsequent Buchwald–Hartwig amination or nucleophilic displacement to establish the N1-C2 bond of the pyridazinone ring [1] [6]. Optimization studies reveal that RuPhos or XPhos ligands suppress di-arylation byproducts during Suzuki steps, achieving mono-arylation selectivity >90% [1].
Table 1: Cyclization Strategies and Performance Metrics
Precursor Type | Cyclization Method | Key Catalyst/Reagent | Yield Range | |
---|---|---|---|---|
β-Ketoester pyrroles | Hydrazine cyclocondensation | Hydrazine·HCl | 65–78% | |
2-Iodo-4-chloropyrroles | Suzuki/Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 68–75% | |
Formamidine derivatives | Alkali-mediated ring closure | NaOCH₃ in MeOH | 55–60% | [6] |
Benzylation at the pyrrole nitrogen (N1) is achieved through two mechanistic pathways:
Electrophilic alkylation employs activated benzyl halides (e.g., benzyl bromide, 4-nitrobenzyl chloride) under basic conditions. In pyrrolo[3,4-d]pyridazinone synthesis, potassium carbonate in dimethylformamide facilitates N-benzylation at 65°C, with electron-deficient benzyl halides reacting faster (completion <5 hours) due to enhanced electrophilicity [2] [7]. Steric effects dominate regioselectivity, favoring N-alkylation over C-alkylation at electron-rich pyrrole carbons.
Nucleophilic displacement strategies leverage Buchwald–Hartwig amination for challenging benzylations. When electrophilic methods yield overalkylated byproducts, palladium-catalyzed coupling between bromopyrrolopyridazinones and benzylamines proves effective. Pd(OAc)₂/RuPhos in tert-butanol achieves >90% conversion in 30 minutes, though competing reduction side products necessitate careful stoichiometry control [1] [4].
Table 2: Benzylation Method Comparison
Mechanism | Reagents/Conditions | Benzyl Source | Advantages |
---|---|---|---|
Electrophilic alkylation | K₂CO₃, DMF, 65°C | Benzyl bromide | High functional group tolerance |
Nucleophilic amination | Pd(OAc)₂/RuPhos, t-BuOH, 80°C | Benzylamine | Avoids halide byproducts |
The fusion geometry (pyrrole[2,3-d] linkage) dictates electronic properties and bioactivity. Key synthetic challenges include:
Regioselective annulation: Pyridazinone formation must occur at pyrrole C3–C4 bonds to afford the [2,3-d] fusion. This is achieved through orthogonal protection, such as trimethylsilylethoxymethyl shielding of pyrrole N–H groups prior to cyclization. SEM protection enables pyridazinone ring closure without N-alkylation interference, though deprotection later introduces formaldehyde-mediated side reactions [1] [6].
Ring-closure methodologies: Maleic anhydride participates in microwave-assisted [4+2] aza-Diels-Alder reactions with amino-pyrrole intermediates, forming fused pyridazinone systems in one pot. Scandium triflate catalysis (5 mol%) accelerates imine formation and anhydride ring opening, achieving 28% overall yield for complex triazole-pyrrolopyridazinone hybrids [7].
Positional isomers (e.g., [3,4-b] vs. [2,3-d]) exhibit distinct pharmacological profiles. Computational analyses confirm that [2,3-d] fusion enhances planarity and π-stacking capability versus [3,4-b] analogues, rationalizing its prevalence in kinase-targeted scaffolds [8].
Solvent-free and microwave-assisted routes address yield limitations in traditional stepwise syntheses:
Microwave irradiation drastically reduces reaction times for N-alkylation and cyclocondensation. In Ugi-Zhu/cyclization cascades, toluene-methanol (5:2 v/v) mixtures under microwave heating (100°C, 60 minutes) achieve 28% overall yield for benzyl-triazolyl-pyrrolopyridazinones – a 3.5-fold improvement over thermal methods [7]. Solvent polarity optimization proves critical: pure toluene or methanol suppresses imine formation, while polar aprotic mixtures enhance dipolar intermediates.
Solvent-free conditions utilize melt-phase cyclizations for pyridazinone ring closure. Potassium hydroxide-mediated condensations of dihydropyrrole-3-carboxylates and benzylhydrazine proceed without solvents at 120°C, reducing hydrolysis byproducts and improving atom economy [5].
Table 3: Solvent Systems in Microwave-Assisted Syntheses
Solvent Ratio (Toluene:MeOH) | Temperature | Reaction Time | Yield | |
---|---|---|---|---|
1:0 (neat toluene) | 100°C | 60 min | 0% | |
0:1 (neat methanol) | 100°C | 60 min | <5% | |
1:1 | 100°C | 60 min | Trace | |
5:2 | 100°C | 60 min | 28% | [7] |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) builds molecular complexity on the pyrrolopyridazinone core:
Propargylation-Click sequences first install alkyne handles via N-alkylation. Treatment of pyrrolopyridazinones with propargyl bromide under phase-transfer conditions (K₂CO₃/DMF/0–5°C) yields N-propargylated intermediates. Subsequent Cu(I)-catalyzed (CuSO₄·5H₂O, sodium ascorbate) coupling with aromatic azides generates 1,4-disubstituted triazole hybrids at the N-1 position. This modular approach achieves 54% isolated yields for triazolylmethyl-pyrrolo[3,4-d]pyridazinones [2] [7].
Sequential multicomponent reactions integrate triazole formation and pyrrolopyridazinone cyclization. In situ-generated azides from sodium azide and benzyl halides undergo one-pot CuAAC with N-propargyl pyrrolo[3,4-d]pyridazinones, followed by hydrazine-mediated cyclocondensation. This telescoped process affords triazole-pyrrolo[3,4-d]pyridazinone hybrids without isolating azide intermediates [2].
Synthetic Route Highlight:
- N-Propargylation of pyrrole ester (K₂CO₃, propargyl bromide)
- CuAAC with benzyl azide → Triazolylmethyl intermediate
- Hydrazine cyclocondensation → Triazole-pyrrolo[3,4-d]pyridazinone (Overall yield: 54%) [2]
These hybrids exhibit enhanced biological activity due to triazole-mediated hydrogen bonding, validating click chemistry’s utility in diversifying pyrrolopyridazinone pharmacophores.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7